

## Cox-2-IN-47 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cox-2-IN-47

Cat. No.: B15610659

Get Quote

# In-Depth Technical Guide: Cox-2-IN-47

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective cyclooxygenase-2 (COX-2) inhibitor, **Cox-2-IN-47**. It includes key chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of the relevant signaling pathways.

## **Core Compound Data**

**Cox-2-IN-47**, also identified as compound 6c in primary literature, is a potent and selective inhibitor of the COX-2 enzyme.[1][2] Its fundamental properties are summarized below for quick reference.

| Property                 | Value        | Reference |
|--------------------------|--------------|-----------|
| CAS Number               | 2043670-02-4 | [1][2]    |
| Molecular Formula        | C18H18N2O4   | [1][2]    |
| Molecular Weight         | 326.35 g/mol | [1][2]    |
| Target                   | COX-2        | [1][2]    |
| IC <sub>50</sub> (COX-2) | 0.03 μΜ      | [1][2]    |
| Reported Activity        | Antiedema    | [1][2]    |



## **Synthesis and Mechanism of Action**

**Cox-2-IN-47** is a pyrazoline-phenoxyacetic acid derivative. The synthesis of such compounds generally involves the reaction of  $\alpha$ , $\beta$ -unsaturated ketones with hydrazines to form the pyrazoline ring, which is a common scaffold for COX-2 inhibitors.

The selective inhibition of COX-2 is a key therapeutic strategy for managing inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). COX-2 is an inducible enzyme that is upregulated during inflammatory processes and is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively targeting COX-2, **Cox-2-IN-47** blocks the conversion of arachidonic acid to prostaglandin H2, a key precursor for pro-inflammatory prostaglandins.

# **Experimental Protocols**

The following sections detail the methodologies for the synthesis and biological evaluation of **Cox-2-IN-47**.

# Synthesis of Cox-2-IN-47 (Pyrazoline-Phenoxyacetic Acid Derivative)

The synthesis of pyrazoline derivatives typically follows a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.

### Step 1: Synthesis of Chalcone Intermediate

- An appropriately substituted acetophenone is dissolved in a suitable solvent, such as ethanol.
- An equimolar amount of a substituted benzaldehyde is added to the solution.
- A catalytic amount of a base, such as aqueous sodium hydroxide, is added dropwise to the stirred reaction mixture at room temperature.
- The reaction is monitored by thin-layer chromatography (TLC).



- Upon completion, the reaction mixture is poured into ice water and acidified.
- The precipitated solid (chalcone) is filtered, washed with water, and recrystallized from a suitable solvent.

### Step 2: Synthesis of Pyrazoline Derivative (e.g., Cox-2-IN-47)

- The synthesized chalcone (1 equivalent) is dissolved in a suitable solvent like glacial acetic acid or ethanol.
- A hydrazine derivative (e.g., phenylhydrazine, 1.2 equivalents) is added to the solution.
- The reaction mixture is refluxed for several hours, with progress monitored by TLC.
- After completion, the mixture is cooled and poured into ice-cold water.
- The resulting solid is filtered, washed, and purified by recrystallization to yield the final pyrazoline product.

## In Vitro COX-1/COX-2 Inhibition Assay

The ability of **Cox-2-IN-47** to selectively inhibit COX-2 is determined using an in vitro enzyme inhibition assay. Commercially available screening kits are often employed for this purpose.

#### Protocol Outline:

- Reagent Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe are prepared according to the kit manufacturer's instructions.
- Inhibitor Preparation: Cox-2-IN-47 and reference compounds (e.g., celecoxib for COX-2, SC-560 for COX-1) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
- Assay Procedure:
  - In a 96-well plate, the COX assay buffer, cofactor solution, and detection probe are added.



- The test inhibitor (Cox-2-IN-47) or reference compound is added to the respective wells.
- The reaction is initiated by adding the COX-1 or COX-2 enzyme, followed by the arachidonic acid substrate.
- Detection: The enzymatic reaction produces an intermediate (e.g., Prostaglandin G2) which reacts with the probe to generate a fluorescent or colorimetric signal. The signal is measured over time using a plate reader.
- Data Analysis: The rate of the reaction is calculated from the linear phase of the signal curve.
   The percent inhibition for each concentration of the inhibitor is determined relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

# In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the in vivo anti-inflammatory efficacy of a compound.

### Protocol Outline:

- Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
- Grouping and Dosing: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and groups receiving different doses of Cox-2-IN-47. The test compounds are typically administered orally or intraperitoneally.
- Induction of Inflammation: One hour after drug administration, a sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.
- Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.



 Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the control group.

## **Histopathological Examination of Gastric Tissue**

To assess the gastrointestinal safety profile of **Cox-2-IN-47**, a histopathological examination of the stomach lining is performed after a period of drug administration.

#### Protocol Outline:

- Tissue Collection: Following the in vivo study, animals are euthanized, and their stomachs are dissected.
- Fixation: The stomach tissues are fixed in a 10% neutral buffered formalin solution.
- Processing: The fixed tissues are processed through a series of alcohol and xylene baths and then embedded in paraffin wax.
- Sectioning and Staining: Thin sections (e.g., 5 μm) of the paraffin-embedded tissues are cut using a microtome and mounted on glass slides. The sections are then stained with hematoxylin and eosin (H&E).
- Microscopic Examination: The stained tissue sections are examined under a light microscope by a pathologist to evaluate for any signs of gastric mucosal damage, such as ulceration, erosion, inflammation, or hemorrhage.

## **Signaling Pathways and Workflows**

The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating a novel COX-2 inhibitor.





Click to download full resolution via product page

Caption: COX-2 signaling pathway and the inhibitory action of Cox-2-IN-47.



Click to download full resolution via product page

Caption: Experimental workflow for the evaluation of Cox-2-IN-47.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. European Journal of Life Sciences » Submission » Synthetic strategies and biological screening of novel pyrazolines as COX inhibitors [dergipark.org.tr]
- 2. consensus.app [consensus.app]
- To cite this document: BenchChem. [Cox-2-IN-47 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610659#cox-2-in-47-cas-number-and-molecular-weight]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.